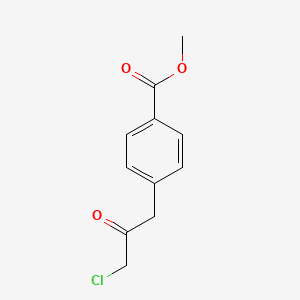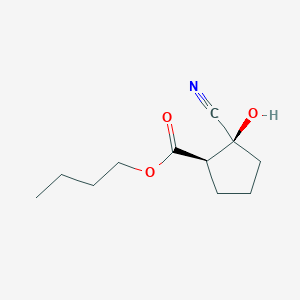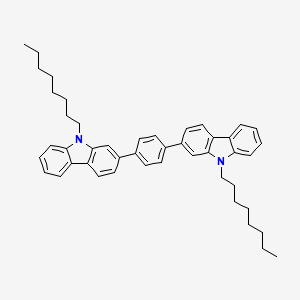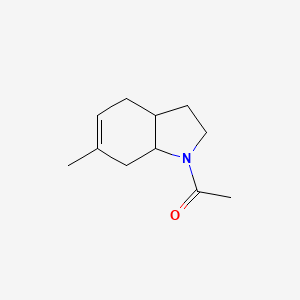![molecular formula C21H26ClN3O2 B14198052 N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide CAS No. 923024-42-4](/img/structure/B14198052.png)
N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Substitution Reactions: The piperazine ring is then substituted with a 2-methoxyphenyl group using a nucleophilic substitution reaction.
Amidation: The final step involves the reaction of the substituted piperazine with 4-chlorobutyryl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and purification techniques like recrystallization or chromatography is common to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other central nervous system disorders.
Industry: Used in the development of new materials or as a chemical reagent.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-4-[4-(2-hydroxyphenyl)piperazin-1-yl]butanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4-Chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazin-1-yl]butanamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide may confer unique pharmacological properties, such as increased lipophilicity or altered receptor binding affinity, compared to its analogs.
Propriétés
Numéro CAS |
923024-42-4 |
|---|---|
Formule moléculaire |
C21H26ClN3O2 |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-27-20-6-3-2-5-19(20)25-15-13-24(14-16-25)12-4-7-21(26)23-18-10-8-17(22)9-11-18/h2-3,5-6,8-11H,4,7,12-16H2,1H3,(H,23,26) |
Clé InChI |
XCRLSLAYHVHAOO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)

![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)

![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)

![Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate](/img/structure/B14198057.png)
![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)

